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Compound of Interest

Compound Name:
4-((2-

Isopropoxyethoxy)methyl)phenol

Cat. No.: B023825 Get Quote

This guide provides a comprehensive comparison of Bisoprolol EP Impurity M with other known

related substances of Bisoprolol. It is intended for researchers, scientists, and drug

development professionals, offering objective analysis and supporting experimental data to aid

in the identification, control, and characterization of this and other impurities.

Introduction to Bisoprolol and its Impurities
Bisoprolol is a selective beta-1 adrenergic receptor antagonist widely used in the treatment of

cardiovascular diseases such as hypertension, coronary heart disease, and heart failure. As

with any active pharmaceutical ingredient (API), the manufacturing process of Bisoprolol can

lead to the formation of impurities. These impurities, if not properly controlled, can affect the

safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several

potential impurities of Bisoprolol, including Impurity M. Understanding the characteristics of

these impurities is crucial for quality control and regulatory compliance.

Characterization of Bisoprolol EP Impurity M
Bisoprolol EP Impurity M, chemically known as 4-[(2-Isopropoxyethoxy)methyl]phenol, is a key

process-related impurity in the synthesis of Bisoprolol.[1][2][3][4] Its formation is associated

with the starting materials and synthetic route employed in the manufacturing of the API.

Table 1: Physicochemical Properties of Bisoprolol EP Impurity M
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Property Value Reference

IUPAC Name

4-[(2-

Isopropoxyethoxy)methyl]phen

ol

[2][3]

CAS Number 177034-57-0 [2][4]

Molecular Formula C₁₂H₁₈O₃ [2][4]

Molecular Weight 210.3 g/mol [2][4]

Comparison with Other Bisoprolol Impurities
A thorough understanding of Bisoprolol EP Impurity M involves comparing its properties and

analytical behavior with other relevant impurities listed in the European Pharmacopoeia.

Table 2: Comparison of Key Bisoprolol Impurities

Impurity Name Molecular Formula
Molecular Weight (
g/mol )

Common Analytical
Techniques

Bisoprolol EP Impurity

A
C₁₃H₂₁NO₃ 239.31 HPLC, LC-MS/MS[5]

Bisoprolol EP Impurity

E
C₁₈H₂₉NO₃ 307.43 HPLC, LC-MS/MS

Bisoprolol EP Impurity

G
C₁₉H₃₃NO₅ 355.47

HPLC, LC-MS/MS[6]

[7]

Bisoprolol EP Impurity

K
C₁₈H₂₉NO₅ 339.43 HPLC, LC-MS/MS

Bisoprolol EP Impurity

M
C₁₂H₁₈O₃ 210.3

HPLC, ¹H NMR, Mass

Spectrometry, IR[1][8]

Bisoprolol EP Impurity

Q
C₁₆H₂₇NO₄ 297.39 HPLC, LC-MS/MS
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Experimental Protocols
Synthesis of Bisoprolol EP Impurity M
A reported synthesis of Bisoprolol EP Impurity M involves the reaction of 4-hydroxybenzyl

alcohol with 2-isopropoxyethanol in the presence of an acid catalyst.[1]

Materials:

4-hydroxybenzyl alcohol

2-isopropoxyethanol

Sulfuric acid-absorbed activated silica

Round-bottom flask

Ice bath

Stirrer

Filtration apparatus (Büchner funnel)

Solvents for purification (e.g., n-hexane, ethyl acetate)

Procedure:

Cool 2-isopropoxyethanol in a round-bottom flask using an ice bath and stir for 5 minutes.

Add sulfuric acid-absorbed activated silica (1.0 eq) to the flask.

Add 4-hydroxybenzyl alcohol (1.0 eq) to the reaction mixture.

Stir the mixture for 5 minutes in the ice bath.

Remove the cooling and allow the reaction to proceed at room temperature for 5-6 hours.

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase

of n-hexane/ethyl acetate.
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Upon completion, filter the reaction mixture through a Büchner funnel to remove the silica.

The resulting filtrate contains Bisoprolol EP Impurity M, which can be further purified by

column chromatography.[1]

Analytical Characterization
The structural confirmation and purity assessment of Bisoprolol EP Impurity M are typically

performed using a combination of spectroscopic and chromatographic techniques.

1. High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized impurity and to separate it from

Bisoprolol and other related substances.

Method: A validated stability-indicating RP-HPLC method is often employed.[9][10][11]

Column: C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).[9]

Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.2% v/v

perchloric acid in water) and an organic modifier (e.g., acetonitrile).[9]

Flow Rate: Typically around 1.2 mL/min.[9]

Detection: UV detection at an appropriate wavelength.

Column Temperature: Maintained at a constant temperature, for example, 20°C.[9]

2. Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the impurity.

Method: The synthesized compound is introduced into a mass spectrometer (e.g., via LC-

MS). The resulting mass spectrum should show a molecular ion peak corresponding to the

calculated molecular weight of Bisoprolol EP Impurity M (210.3 g/mol ).[1] Experimental

mass-to-charge ratios of 210.3 (M⁺) and 210.2 (M⁺) have been reported.[1]

3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
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Objective: To elucidate the chemical structure of the impurity by analyzing the chemical shifts

and splitting patterns of its protons.

Method: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and

analyzed using an NMR spectrometer. The resulting spectrum should be consistent with the

structure of 4-[(2-Isopropoxyethoxy)methyl]phenol.[1]

4. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: The IR spectrum of the sample is recorded. The spectrum should show

characteristic absorption bands for the hydroxyl (-OH) group, ether (C-O-C) linkages, and the

aromatic ring.[1]

Visualizations
Caption: Workflow for the synthesis and characterization of Bisoprolol EP Impurity M.

Caption: Analytical techniques for the characterization of Bisoprolol EP Impurity M.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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